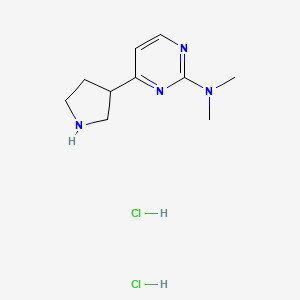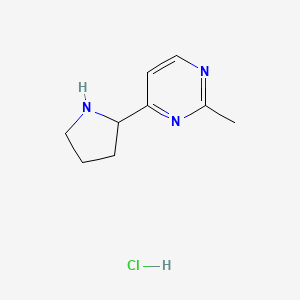
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
説明
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is a halogenated heterocycle . Its empirical formula is C8H5Cl2NO and it has a molecular weight of 202.04 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is OCC#Cc1cc(Cl)cnc1Cl . The InChI is 1S/C8H5Cl2NO/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2 .科学的研究の応用
Synthesis and Structure Analysis
- The synthesis of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol and its derivatives is a significant area of research. These compounds are often studied for their structural and electronic properties. For example, Bin Li and Guo-Ping Yong (2019) explored the synthesis of novel positional isomers showing different phosphorescent colors and quantum yields. These materials are promising for developing dynamic functional materials responsive to external stimuli like acid-base vapor (Li & Yong, 2019).
Molecular Packing and Hydrogen Bonding
- The investigation into the supramolecular structure of derivatives, such as 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, has been carried out. Cheng et al. (2011) studied the influence of hydrogen bonding on the patterns of base pairing and molecular packing, which has implications for understanding nucleic acid structures and their functions (Cheng et al., 2011).
Selective Functionalization
- Strategies for selective functionalization at various sites of dichloropyridines, including 2,5-dichloropyridine, have been explored. Marzi, Bigi, and Schlosser (2001) discussed the deprotonation and site selectivity of different dichloropyridines, contributing to the development of more precise synthetic methods in organic chemistry (Marzi, Bigi, & Schlosser, 2001).
Optical and Electrochemical Properties
- The electrooptic properties of novel chalcone derivatives, which include compounds like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been assessed. Shkir et al. (2018) performed a comprehensive study on the electronic, optical, and nonlinear optical properties, indicating potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Coordination Chemistry
- The coordination chemistry of derivatives like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, as ligands, has been extensively studied. Halcrow (2005) reviewed the synthesis and complex chemistry of these ligands, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).
Safety And Hazards
特性
IUPAC Name |
3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFQNFFTTHFMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#CCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)
![4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile](/img/structure/B1402671.png)
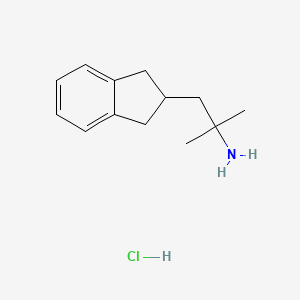
![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)
![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)
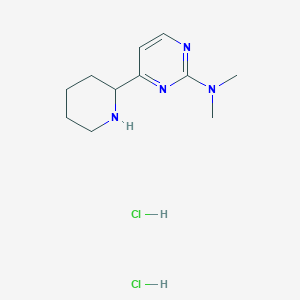
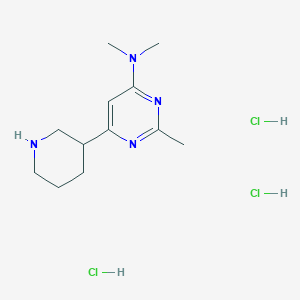
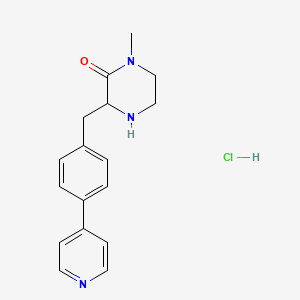

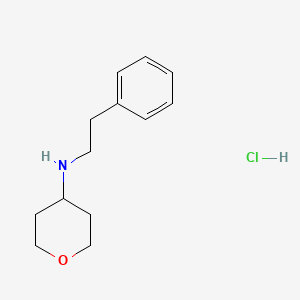
![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)

